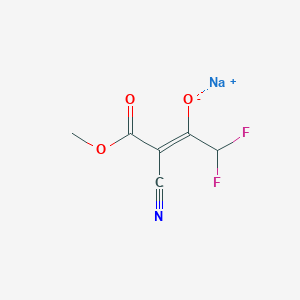
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate is a chemical compound with a unique structure that includes cyano, difluoro, methoxy, and oxo functional groups
Preparation Methods
The synthesis of Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a cyano-containing compound with a difluoro-methoxy-oxo precursor in the presence of a sodium base. The reaction conditions often include controlled temperature and solvent environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and other products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antifungal and antibacterial properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the difluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The oxo group can engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate can be compared with similar compounds such as:
Sodium 3-cyano-1,1-difluoro-4-hydroxy-4-oxobut-2-EN-2-olate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and solubility.
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-amine: The presence of an amine group instead of an oxo group can lead to different chemical behaviors and applications.
Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-carboxylate: This compound has a carboxylate group, which can influence its acidity and interactions with other molecules
Properties
Molecular Formula |
C6H4F2NNaO3 |
|---|---|
Molecular Weight |
199.09 g/mol |
IUPAC Name |
sodium;(Z)-3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H5F2NO3.Na/c1-12-6(11)3(2-9)4(10)5(7)8;/h5,10H,1H3;/q;+1/p-1/b4-3-; |
InChI Key |
DLMAOWOMAXCEPT-LNKPDPKZSA-M |
Isomeric SMILES |
COC(=O)/C(=C(/C(F)F)\[O-])/C#N.[Na+] |
Canonical SMILES |
COC(=O)C(=C(C(F)F)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















